molecular formula C15H13N3O B8687757 1-(3-Phenylpropanoyl)1H-benzotriazole

1-(3-Phenylpropanoyl)1H-benzotriazole

Cat. No.: B8687757
M. Wt: 251.28 g/mol
InChI Key: WYFQAMPVKUBBTL-UHFFFAOYSA-N
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Description

1-(3-Phenylpropanoyl)-1H-benzotriazole is a benzotriazole derivative characterized by a 3-phenylpropanoyl group attached to the nitrogen atom of the benzotriazole ring. Benzotriazole derivatives are widely recognized for their diverse applications, including use as corrosion inhibitors, intermediates in organic synthesis, and bioactive agents. The title compound has been synthesized to explore enhanced pharmacological activities, such as antifungal and antitumor properties, building on the known bioactivity of benzotriazole derivatives . Its structure combines the aromatic benzotriazole core with a propanoyl chain linked to a phenyl group, which may influence its solubility, stability, and biological interactions.

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

1-(benzotriazol-1-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C15H13N3O/c19-15(11-10-12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16-17-18/h1-9H,10-11H2

InChI Key

WYFQAMPVKUBBTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)N2C3=CC=CC=C3N=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares key physicochemical properties and structural attributes of 1-(3-Phenylpropanoyl)-1H-benzotriazole with similar compounds:

Compound Name CAS Number Molecular Formula Molecular Weight logP<sup>oct/wat</sup> Key Structural Differences Applications
1-(3-Phenylpropanoyl)-1H-benzotriazole Not provided C16H13N3O 263.30 Not reported 3-phenylpropanoyl substituent Pharmacological (antifungal, antitumor)
1-(Phenylmethyl)-1H-benzotriazole 4706-43-8 C13H11N3 209.25 2.480 Benzyl substituent Intermediate, corrosion inhibition
1-(4-Chlorobenzoyl)-1H-benzotriazole 4231-70-3 C13H8ClN3O 257.68 Not reported 4-chlorobenzoyl group UV absorber (inferred)
1-(2-Furoyl)-1H-benzotriazole Not provided C11H7N3O2 213.19 Not reported 2-furoyl substituent Chemical synthesis
1-Hydroxy-1H-benzotriazole 2592-95-2 C6H5N3O 135.12 0.187 Hydroxyl group at N1 position Intermediate in peptide synthesis

Key Observations:

  • Lipophilicity: The benzyl derivative (logP = 2.48) is more lipophilic than the hydroxy derivative (logP = 0.187), suggesting that substituents significantly alter hydrophobicity.
  • Molecular Weight : The title compound (263.30 g/mol) is larger than simpler derivatives like 1-hydroxybenzotriazole (135.12 g/mol), which may influence its pharmacokinetic properties .
Pharmacological Activity

In contrast, derivatives like 1-(phenylmethyl)-1H-benzotriazole are primarily used as intermediates or corrosion inhibitors , while sulfonyl derivatives (e.g., PSB, 3PSB) demonstrate efficacy in copper corrosion inhibition .

Material Science

Benzotriazole derivatives with nitro or azido groups exhibit energetic properties comparable to TNT, suggesting applications in high-energy materials . The title compound’s phenylpropanoyl group may offer thermal stability advantages, though this requires further study.

Environmental Impact

The title compound’s higher lipophilicity (inferred from its structure) may necessitate environmental risk assessments to evaluate persistence and toxicity.

Critical Analysis of Structure-Activity Relationships

  • Substituent Effects: The 3-phenylpropanoyl group introduces steric bulk and extended conjugation, which may improve binding to biological targets compared to smaller substituents (e.g., benzyl or chlorobenzoyl groups).
  • Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorobenzoyl) may alter the electron density of the benzotriazole ring, affecting reactivity and interaction with metals in corrosion inhibition .

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